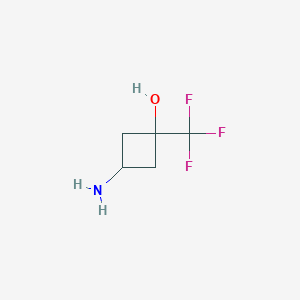

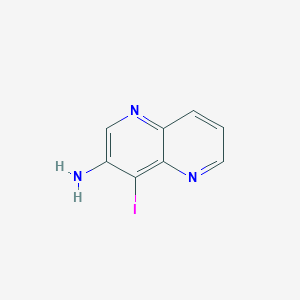

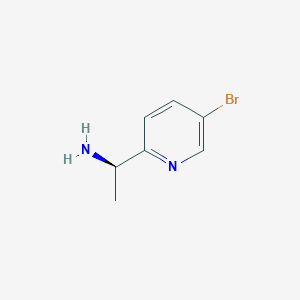

![molecular formula C10H14N2 B1393034 2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine CAS No. 885275-16-1](/img/structure/B1393034.png)

2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine

Overview

Description

2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine, also known as benzazepine , is a bicyclic organic compound with the chemical formula C₁₀H₁₃N . It belongs to the class of heterocyclic compounds and contains a seven-membered ring system. The compound has been studied for its potential biological activities and therapeutic applications .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One notable approach involves solid-phase synthesis, which allows for the preparation of di- and trisubstituted benzazepine derivatives. For example, 5-amino-1-tert-butoxycarbonyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine has been synthesized using this strategy .

Scientific Research Applications

Inhibition of Human Neuronal Nitric Oxide Synthase

2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine derivatives were explored for their potential as human nitric oxide synthase inhibitors, particularly targeting neuronal NOS. These inhibitors demonstrated therapeutic potential in neuropathic pain models and passed various in vitro safety pharmacology studies, suggesting their significance in neurological applications (Annedi et al., 2012).

Synthesis of Benzazepine Derivatives

A solid-phase strategy was developed for synthesizing benzazepine derivatives using this compound. This efficient method enabled the creation of G-protein coupled receptor-targeted (GPCR-targeted) scaffolds, illustrating the compound's utility in synthesizing diverse chemical structures for potential therapeutic applications (Boeglin et al., 2007).

Novel Methodology in Synthesis

A new method involving donor-acceptor cyclopropanes was employed to synthesize tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones and dihydro-1H-benzo[b]azepines from 2-aminobenzonitriles. This innovative approach demonstrated the versatility of this compound in synthesizing biologically active nitrogen heterocyclic compounds (Porashar et al., 2022).

X-ray Diffraction Analysis

The compound's derivatives were analyzed using X-ray diffraction, offering insights into their crystal structures. This research contributes to the understanding of the physical and chemical properties of these compounds, which is essential in the development of new pharmaceuticals (Macías et al., 2011).

Enantioselective Kinetic Resolution

This compound was used in an enantioselective acylation process. This process demonstrates its utility in synthesizing chiral derivatives, which is crucial in pharmaceutical research where enantiomers can have differing biological activities (Zhou et al., 2015).

Mechanism of Action

Target of Action

It is noted that similar compounds have been used in the synthesis of adamantane derivatives ascannabinoid receptor 2 agonists .

Mode of Action

If it acts similarly to the aforementioned adamantane derivatives, it may interact with cannabinoid receptors, leading to a series of intracellular events and changes .

Biochemical Pathways

If it acts as a cannabinoid receptor 2 agonist, it could potentially influence the endocannabinoid system and its associated physiological processes .

Result of Action

If it acts as a cannabinoid receptor 2 agonist, it could potentially modulate immune response, pain perception, and inflammatory processes .

properties

IUPAC Name |

2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9,12H,3,5,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWCKTLUUWDOMTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2NC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679992 | |

| Record name | 2,3,4,5-Tetrahydro-1H-1-benzazepin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885275-16-1 | |

| Record name | 2,3,4,5-Tetrahydro-1H-1-benzazepin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the advantages of using solid-phase synthesis for creating libraries of 2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine derivatives?

A1: Solid-phase synthesis offers several benefits for library generation, as demonstrated in the development of di- and trisubstituted benzazepine derivatives. [] This approach allows for efficient purification after each reaction step, as excess reagents and byproducts are easily removed by washing the solid support. This simplifies the process and increases overall yield. Additionally, solid-phase synthesis is amenable to automation, making it suitable for generating large libraries of compounds with diverse substitutions on the this compound scaffold for high-throughput screening in drug discovery. [] You can read more about this synthesis strategy in the paper titled "Solid-phase preparation of a pilot library derived from the this compound scaffold." []

Q2: How does understanding the mechanism of a Ru-catalyzed direct asymmetric reductive amination (DARA) reaction contribute to the large-scale production of (S)-7,9-dimethyl-N-(2-methyl-2H-tetrazol-5-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine?

A2: Gaining a thorough understanding of the DARA reaction mechanism is crucial for optimizing (S)-7,9-dimethyl-N-(2-methyl-2H-tetrazol-5-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine production on an industrial scale. [] By investigating the impact of various reaction parameters like temperature, time, concentration, and catalyst loading on the reaction outcome, researchers can develop a robust and scalable process. [] A detailed mechanistic understanding enables the creation of a mathematical model that accurately predicts reaction behavior under different conditions. This allows for process optimization, efficient scale-up using technologies like plug flow reactors (PFRs), and ultimately the successful manufacturing of large quantities of the target compound under current Good Manufacturing Practice (cGMP) guidelines. [] Further details on this process can be found in the publication titled "Mechanistic investigation of a Ru-catalyzed direct asymmetric reductive amination reaction for a batch or continuous process scale-up: an industrial perspective". []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol](/img/structure/B1392953.png)

![2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid](/img/structure/B1392954.png)

![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1392959.png)

![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B1392966.png)

![5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1392967.png)